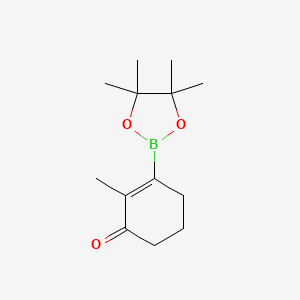![molecular formula C20H24N2O4S B2947883 1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922041-40-5](/img/structure/B2947883.png)
1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymerization
- High Molecular Weight Polybenzoxazoles Synthesis : A study by Kim et al. (2005) explored the synthesis of high molecular weight polybenzoxazoles (PBOs) in polyphosphoric acid (PPA). They found that PPA with more than 85% P2O5 content was required to achieve high molecular weight PBOs. This research is relevant for understanding the polymerization conditions and stability of PBOs in various acidic conditions, including methanesulfonic acid (Kim et al., 2005).
Photophysical Properties and Excited State Proton-Transfer
- Fluorescent 2,5-Dibenzoxazolylphenols Synthesis : Kauffman and Bajwa (1993) synthesized a series of new 2,5-dibenzoxazolylphenols, which displayed excited state intramolecular proton-transfer fluorescence. They found that the methanesulfonamido group was about as effective a proton donor as the phenolic hydroxyl group, which is significant for applications in fluorescence and scintillating detecting mediums (Kauffman & Bajwa, 1993).
Chemical Synthesis and Rearrangement
- Threonine and Serine-Based Sulfonamides Rearrangement : Králová et al. (2019) reported the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine. Their study outlines the reaction conditions and mechanistic insights into the rearrangement process, which is relevant for the synthesis of various chemical structures including benzoxazepines (Králová et al., 2019).
Electrochemical Applications
- High-Voltage Batteries Performance Enhancement : Lim et al. (2016) investigated the use of (Trimethylsilyl)methanesulfonate as an interface-stabilizing additive in 5V-class layered over-lithiated oxides (OLOs). Their research highlights the potential of using such additives to enhance the performance and stability of high-voltage batteries, which is crucial for energy storage technologies (Lim et al., 2016).
Biomedical Research
- Carbonic Anhydrase Inhibitors Synthesis : Sapegin et al. (2018) reported the clean reaction of 4-Chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition of human carbonic anhydrases, indicating their potential as therapeutic agents (Sapegin et al., 2018).
properties
IUPAC Name |
1-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-5-7-15(10-14)12-27(24,25)21-16-8-9-17-18(11-16)26-13-20(2,3)19(23)22(17)4/h5-11,21H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCAWZIMAGAPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2947806.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2947809.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2947811.png)
![6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2947812.png)
![1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]](/img/structure/B2947813.png)



![1-(3-Hydroxypropyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947821.png)
